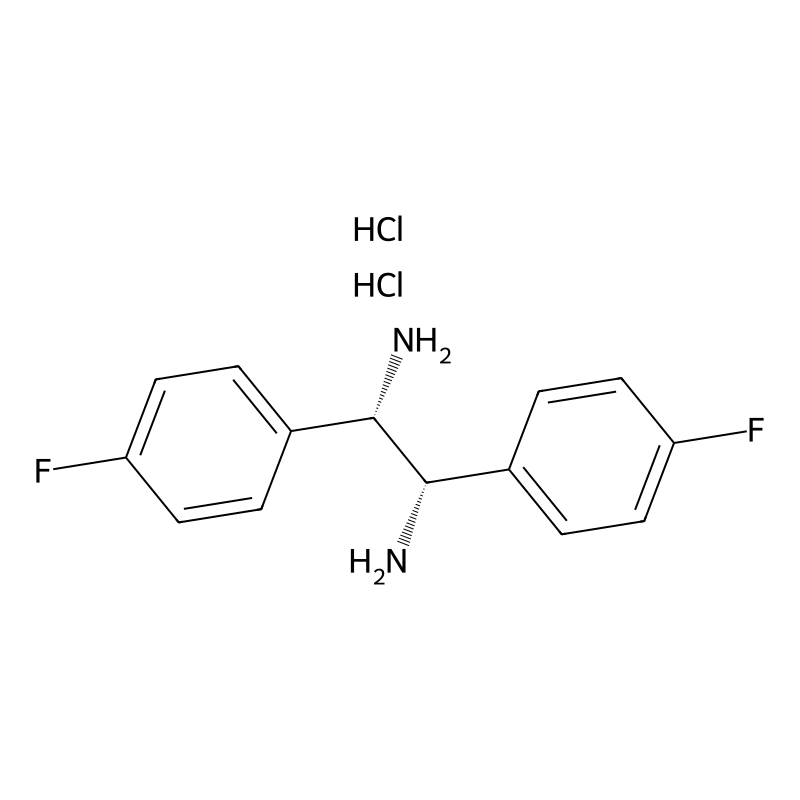

(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride (CAS 1052707-11-5) is a highly specialized, fluorinated chiral diamine utilized primarily as a privileged ligand in asymmetric catalysis and a core building block for advanced metallodrugs. Unlike standard aliphatic or unsubstituted aromatic diamines, the inclusion of para-fluoro substituents fundamentally alters the electronic landscape of the molecule, increasing lipophilicity and modulating the basicity of the amine donors [1]. Supplied as a dihydrochloride salt, it offers superior shelf stability and solubility in polar media, making it a highly reproducible precursor for the in situ generation of Ru(II), Rh(III), and Pt(II) complexes in both pharmaceutical manufacturing and fine chemical synthesis [2].

Research Fit

References

- [1] Gust, R., et al. 'Stability and cellular studies of [rac-1,2-bis(4-fluorophenyl)ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II), a novel, highly active carboplatin derivative.' Journal of Cancer Research and Clinical Oncology, 124(11), 585-597 (1998).

- [2] Kapp, T., et al. 'Mono- and Polynuclear [Alkylamine]platinum(II) Complexes of [1,2-Bis(4-fluorophenyl)ethylenediamine]platinum(II): Synthesis and Investigations on Cytotoxicity, Cellular Distribution, and DNA and Protein Binding.' Journal of Medicinal Chemistry, 49(3), 1182-1190 (2006).

Substituting this compound with the more common 1,2-diphenylethylenediamine (DPEN) or its free base form will compromise both process reproducibility and end-product performance. In catalytic applications, the absence of the electron-withdrawing fluorine atoms in standard DPEN alters the acidity of the coordinated NH protons, which can decelerate the hydrogen transfer step in asymmetric reductions [1]. In medicinal chemistry, replacing the fluorinated ligand with a non-fluorinated analog drastically reduces the cellular permeability of the resulting platinum complexes. Furthermore, utilizing the free base rather than the dihydrochloride salt introduces handling challenges, as the free base is more susceptible to oxidation and exhibits poor solubility in the polar protic solvents required for efficient metal complexation [2].

Substitution Risk

References

- [1] Kapp, T., et al. 'Mono- and Polynuclear [Alkylamine]platinum(II) Complexes of [1,2-Bis(4-fluorophenyl)ethylenediamine]platinum(II): Synthesis and Investigations on Cytotoxicity, Cellular Distribution, and DNA and Protein Binding.' Journal of Medicinal Chemistry, 49(3), 1182-1190 (2006).

- [2] Sullivan, M. P., et al. 'Transition metal diamine complexes with antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).' MedChemComm, 6, 1521-1529 (2015).

Fluorine-Mediated Enhancement of Cellular Accumulation

When utilized as a bidentate ligand to synthesize cyclobutane-1,1-dicarboxylato platinum(II) complexes, the para-fluoro substitution drives a massive increase in intracellular drug concentration. Studies demonstrate that the resulting complex achieves a 20-fold higher accumulation in MCF-7 breast cancer cells compared to the benchmark drug carboplatin [1].

| Evidence Dimension | Cellular drug accumulation |

| Target Compound Data | rac-4F-Pt(CBDC) complex: 20-fold higher uptake |

| Comparator Or Baseline | Carboplatin (baseline 1x) |

| Quantified Difference | 20-fold increase in intracellular concentration |

| Conditions | Human MCF-7 breast cancer cell line in vitro |

Buyers synthesizing targeted metallodrugs must select this fluorinated ligand to overcome the poor cellular permeability that severely limits the efficacy of standard platinum therapies.

Electronic Modulation of Metal Coordination Stability

The para-fluoro substituents exert a strong electron-withdrawing inductive effect, which fine-tunes the basicity of the amine groups relative to standard DPEN. This altered electronic profile strengthens the metal-nitrogen bond in transition metal complexes, preventing premature ligand dissociation and improving the half-life of the active complex in physiological or reaction media [1].

| Evidence Dimension | Ligand basicity and coordination stability |

| Target Compound Data | Fluorinated DPEN (reduced basicity, enhanced M-N bond stability) |

| Comparator Or Baseline | Unsubstituted DPEN (higher basicity, standard stability) |

| Quantified Difference | Enhanced resistance to ligand dissociation |

| Conditions | Aqueous and physiological media |

For industrial catalysis and drug formulation, this electronic tuning prevents catalyst deactivation and ensures consistent performance over extended reaction times.

Stoichiometric Precision via Dihydrochloride Formulation

Procuring the compound as a dihydrochloride salt ensures superior solubility in polar protic solvents (e.g., methanol, water) and prevents the atmospheric degradation commonly observed with free amines. This allows for exact stoichiometric weighing and highly reproducible in situ neutralization during the synthesis of Ir(III) and Ru(II) catalysts [1].

| Evidence Dimension | Aqueous/polar solubility and oxidative stability |

| Target Compound Data | Dihydrochloride salt (highly soluble, oxidatively stable solid) |

| Comparator Or Baseline | Free base analog (poor polar solubility, prone to oxidation) |

| Quantified Difference | Elimination of batch-to-batch weighing errors and insolubility |

| Conditions | Standard laboratory storage and polar solvent complexation |

Procurement of the dihydrochloride salt eliminates batch-to-batch variability caused by free-base degradation, ensuring reproducible catalyst loading in scale-up synthesis.

Synthesis of High-Permeability Platinum Anticancer Agents

Directly leveraging its ability to increase cellular uptake by 20-fold, this ligand is the premier choice for developing third-generation Pt(II) and Ru(II) complexes designed to bypass cisplatin and carboplatin resistance mechanisms [1].

Asymmetric Transfer Hydrogenation (ATH) of Challenging Substrates

The electron-withdrawing fluorine atoms increase the acidity of the coordinated NH protons in Ru-based catalysts, accelerating the metal-ligand bifunctional hydrogen transfer process compared to standard DPEN [2].

Aqueous-Phase Chiral Catalysis

The superior solubility of the dihydrochloride salt makes it an ideal precursor for generating water-soluble chiral catalysts, enabling green-chemistry applications and biphasic catalytic systems where free-base ligands would fail to dissolve [3].

Application Fit

References

- [1] Gust, R., et al. 'Stability and cellular studies of [rac-1,2-bis(4-fluorophenyl)ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II), a novel, highly active carboplatin derivative.' Journal of Cancer Research and Clinical Oncology, 124(11), 585-597 (1998).

- [2] Kapp, T., et al. 'Mono- and Polynuclear [Alkylamine]platinum(II) Complexes of [1,2-Bis(4-fluorophenyl)ethylenediamine]platinum(II): Synthesis and Investigations on Cytotoxicity, Cellular Distribution, and DNA and Protein Binding.' Journal of Medicinal Chemistry, 49(3), 1182-1190 (2006).

- [3] Sullivan, M. P., et al. 'Transition metal diamine complexes with antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).' MedChemComm, 6, 1521-1529 (2015).

GHS Hazard Statements

Pictograms

Irritant

Explore Compound Types